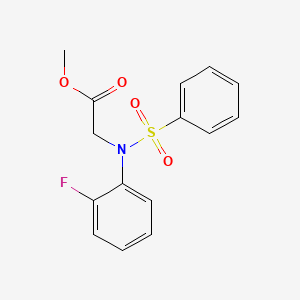

Methyl N-(2-fluorophenyl)-N-(phenylsulfonyl)glycinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-2-fluoroanilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO4S/c1-21-15(18)11-17(14-10-6-5-9-13(14)16)22(19,20)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPSHHKBKWFMSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2-fluorophenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline, phenylsulfonyl chloride, and glycine methyl ester.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is typically heated to a specific temperature to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:

Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.

Purification Steps: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-fluorophenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Industrial Production Methods

In industrial settings, production may involve batch or continuous flow reactors optimized for yield and purity, including purification techniques such as recrystallization or chromatography.

Chemistry

- Building Block for Organic Synthesis : Methyl N-(2-fluorophenyl)-N-(phenylsulfonyl)glycinate serves as a versatile building block in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, enhancing its utility in synthetic chemistry.

Biology

- Biological Activity : The compound is studied for its interactions with enzymes and receptors, potentially affecting metabolic pathways. Its sulfonamide moiety enhances its ability to inhibit certain enzyme activities, leading to therapeutic effects.

- Antimicrobial Properties : Preliminary studies indicate its activity against specific bacterial strains, suggesting potential applications in antimicrobial drug development.

Medicine

- Pharmaceutical Intermediate : It may serve as an intermediate in synthesizing pharmaceuticals targeting various diseases. The compound's ability to modulate biological pathways makes it valuable for drug discovery.

Data Table: Biological Activities Overview

| Activity | Description |

|---|---|

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in metabolic pathways. |

| Receptor Modulation | Interacts with neurotransmitter receptors, potentially affecting neural signaling. |

| Antimicrobial Properties | Exhibits activity against certain bacterial strains, contributing to its medicinal value. |

| Pharmacological Applications | Utilized in synthesizing drugs targeting various diseases due to its unique reactivity. |

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- In vitro studies demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, supporting its potential as a therapeutic agent.

-

Antimicrobial Activity Assessment :

- A series of antimicrobial assays indicated that the compound exhibits significant activity against Gram-positive bacteria, suggesting further investigation into its use as an antimicrobial agent.

-

Pharmaceutical Development :

- Research has explored the compound's role as an intermediate in synthesizing novel pharmaceuticals aimed at treating various conditions, showcasing its versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl N-(2-fluorophenyl)-N-(phenylsulfonyl)glycinate involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorophenyl and phenylsulfonyl groups may enhance its binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Sulfonyl Group Modifications

- Methylsulfonyl vs. Phenylsulfonyl groups (as in the target compound) provide aromatic π-π stacking interactions, useful in protein binding .

Ester Group Variations

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., Ethyl (phenylsulfonyl)glycinate ) have slower hydrolysis rates than methyl esters, affecting bioavailability and metabolic stability.

Key Research Findings

- Electronic Effects : Halogen (F, Cl) and methoxy substituents significantly alter electron density on the aromatic ring, influencing reactivity and interactions with biological targets. For example, electron-withdrawing groups (e.g., -F, -Cl) enhance stability in oxidative environments .

- Stereochemistry : Diastereomeric ratios (>95:5) in analogs like Methyl N-((3RS,4SR)-2-oxo-4-(thiophen-2-yl)-... glycinate suggest that stereochemistry impacts synthetic yields and biological activity .

- Synthetic Methods : Electrochemical sulfonamidation in flow reactors enables rapid synthesis of glycinate derivatives (e.g., 5-minute reaction at 3.4–3.6 V) .

Data Tables

Biological Activity

Methyl N-(2-fluorophenyl)-N-(phenylsulfonyl)glycinate is an intriguing compound with potential biological applications. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure which includes:

- Molecular Formula : CHFNOS

- Molecular Weight : 273.28 g/mol

- Chemical Structure : The compound features a fluorophenyl group and a phenylsulfonyl moiety attached to a glycine derivative.

Synthesis Methods

The synthesis of this compound can generally be achieved through the following steps:

- Formation of the Glycine Derivative : The initial step involves reacting glycine with a suitable sulfonyl chloride to introduce the phenylsulfonyl group.

- Fluorination : The introduction of the fluorine atom can be accomplished using fluorinating agents such as Selectfluor or via nucleophilic substitution methods.

- Methylation : Finally, the carboxylic acid group can be methylated using methyl iodide in the presence of a base.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The sulfonamide moiety enhances the compound's ability to inhibit certain enzyme activities, potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 64 |

| Pseudomonas aeruginosa | 20 | 16 |

Anti-inflammatory Effects

In vitro studies have indicated that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, particularly against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative antimicrobial agent . -

Case Study on Anti-inflammatory Activity :

Another research project focused on the compound's ability to modulate inflammatory responses in macrophage cell lines. The findings revealed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6, suggesting its role as a therapeutic candidate for inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for Methyl N-(2-fluorophenyl)-N-(phenylsulfonyl)glycinate?

Methodological Answer: The synthesis typically involves sequential functionalization of the glycine backbone. A common approach includes:

Esterification : React glycine with methanol under acidic conditions to form methyl glycinate.

Sulfonylation : Treat the intermediate with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the phenylsulfonyl group .

Fluorophenyl Substitution : Introduce the 2-fluorophenyl moiety via nucleophilic substitution or coupling reactions. For example, use 2-fluoroaniline in a Buchwald-Hartwig amination or SNAr reaction under catalytic conditions (e.g., Pd catalysts) .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the final product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the purity and structural integrity of this compound be confirmed?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ≈ 362.06 for C₁₅H₁₄FNO₄S) .

- HPLC : Use a reverse-phase column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this glycinate derivative?

Methodological Answer: Structure-activity relationship (SAR) studies focus on:

- Fluorophenyl Position : Compare 2-, 3-, and 4-fluoro isomers. For example, 2-fluorophenyl may enhance lipophilicity and target binding via ortho effects, as seen in insecticidal meta-diamides .

- Sulfonyl Group : Replace phenylsulfonyl with alkylsulfonyl (e.g., methyl) or heteroarylsulfonyl groups. Phenylsulfonyl provides steric bulk and electron-withdrawing effects, potentially improving metabolic stability .

- Ester vs. Carboxylic Acid : Hydrolyze the methyl ester to the free acid and test solubility and activity. Esters often improve membrane permeability in vitro .

Experimental Design : - Synthesize analogs with systematic substitutions.

- Test in bioassays (e.g., insecticidal activity against Plutella xylostella at 0.1–10 mg/L) .

- Correlate logP (measured via shake-flask method) with activity to assess hydrophobicity requirements .

Q. What are the metabolic pathways and degradation products under physiological conditions?

Methodological Answer: Key metabolic pathways include:

Ester Hydrolysis : Catalyzed by esterases, yielding the carboxylic acid derivative. Monitor via LC-MS/MS in liver microsome assays (e.g., human or rat) .

Sulfonamide Cleavage : Less common but possible under acidic conditions. Use stability studies (pH 1–7.4 buffers, 37°C) to track degradation .

Fluorophenyl Oxidation : Potential formation of hydroxylated metabolites. Identify using high-resolution MS and compare with synthetic standards .

Experimental Workflow :

Q. How does the phenylsulfonyl group affect the compound’s chemical stability?

Methodological Answer: The phenylsulfonyl group enhances stability through:

- Electron-Withdrawing Effects : Stabilizes the sulfonamide bond against hydrolysis compared to alkylsulfonyl groups.

- Steric Protection : Shields the glycine backbone from enzymatic degradation.

Stability Studies : - Thermal Stability : Perform TGA/DSC to determine decomposition temperature (>200°C expected) .

- Photostability : Expose to UV light (300–400 nm) for 48 hours; monitor via HPLC for degradation products (e.g., sulfonic acid derivatives) .

- pH Stability : Assess in buffers (pH 3–9) at 37°C. Sulfonamides are generally stable across physiological pH ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.